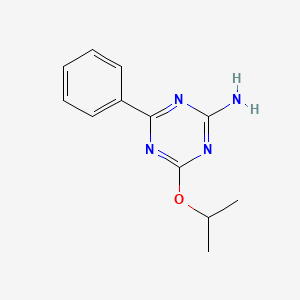

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

Description

BenchChem offers high-quality 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenyl-6-propan-2-yloxy-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8(2)17-12-15-10(14-11(13)16-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBWCSZMEIWKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine CAS 400839-36-3 properties

Topic: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine (CAS 400839-36-3) Content Type: Technical Whitepaper & Synthesis Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacology Researchers[1]

CAS: 400839-36-3 | Molecular Formula: C₁₂H₁₄N₄O | Class: 2,4,6-Trisubstituted-1,3,5-Triazine[1]

Executive Summary

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine (CAS 400839-36-3) represents a "privileged scaffold" in medicinal chemistry, specifically within the 2-amino-4-alkoxy-6-aryl-1,3,5-triazine family.[1] This structural motif is characterized by a distinct electronic "push-pull" system where the electron-deficient triazine core is modulated by the electron-donating amine and alkoxy groups, balanced by the lipophilic and pi-stacking capability of the phenyl ring.[1]

Primary research applications for this specific architecture include:

-

Adenosine Receptor Antagonism: High affinity for hA2a and hA1 receptors due to the structural similarity to the adenine core.[1]

-

Kinase Inhibition: The aminotriazine motif functions as a bioisostere for the hinge-binding region of ATP.[1]

-

Agrochemical Intermediates: Structurally homologous to photosystem II inhibitors (e.g., atrazine), though the alkoxy substitution shifts the profile toward lower soil persistence.[1]

Physicochemical Architecture

The molecule exhibits a balance of lipophilicity and polarity that suggests good membrane permeability (Lipinski compliance). The isopropoxy group provides steric bulk that often improves selectivity in protein binding pockets by excluding water or filling hydrophobic sub-pockets.[1]

Table 1: Calculated Physicochemical Profile

| Property | Value | Structural Implication |

| Molecular Weight | 230.27 g/mol | Fragment-like; suitable for lead optimization.[1] |

| LogP (Predicted) | 2.4 – 2.8 | Optimal range for oral bioavailability and CNS penetration. |

| H-Bond Donors | 2 (Exocyclic -NH₂) | Critical for H-bonding to residues (e.g., Glu/Asp) in active sites.[1] |

| H-Bond Acceptors | 4 (Ring Ns + Ether O) | Triazine nitrogens N1/N3 often act as key acceptors.[1] |

| PSA (Polar Surface Area) | ~68 Ų | Indicates high probability of blood-brain barrier (BBB) permeation.[1] |

| Rotatable Bonds | 3 | Rigid core with limited entropic penalty upon binding.[1] |

| pKa (Conjugate Acid) | ~4.0 – 4.5 | Weakly basic; neutral at physiological pH (7.4). |

Synthetic Methodology: The Suzuki-Displacement Protocol

While classical routes utilize Grignard reagents on cyanuric chloride, the Stepwise Nucleophilic Substitution/Suzuki Coupling strategy is recommended for high-purity applications to avoid polysubstitution byproducts.[1]

Reaction Logic[2]

-

Step 1 (Desymmetrization): Controlled amination of cyanuric chloride.[1]

-

Step 2 (Alkoxylation): Introduction of the isopropoxy group via SnAr.[1]

-

Step 3 (Arylation): Suzuki-Miyaura cross-coupling to install the phenyl ring.[1]

Detailed Protocol

Reagents

-

Substrate: 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride).[1]

-

Nucleophiles: Ammonium hydroxide (28%), Sodium Isopropoxide (generated in situ).

-

Coupling: Phenylboronic acid, Pd(PPh₃)₄ (catalyst), K₂CO₃.

-

Solvents: THF, Isopropanol, 1,4-Dioxane/Water.[1]

Workflow

Step 1: Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine

-

Dissolve cyanuric chloride (1.0 eq) in acetone at 0°C.

-

Add NH₄OH (2.0 eq) dropwise, maintaining temperature < 5°C to prevent disubstitution.

-

Stir for 2 hours. Precipitate forms.[1]

-

Filter and wash with cold water.[1] Dry to obtain the dichloro-amine intermediate.[1]

Step 2: Synthesis of 2-amino-4-chloro-6-isopropoxy-1,3,5-triazine

-

Dissolve intermediate from Step 1 in anhydrous THF.

-

Separately, dissolve Na metal (1.05 eq) in dry isopropanol to generate NaOiPr.

-

Add the alkoxide solution dropwise to the triazine solution at room temperature (25°C).

-

Monitor by TLC/LC-MS.[1] The reaction is usually complete in 4 hours.[1]

-

Evaporate solvent, partition between EtOAc/Water.[1] Isolate the chloro-alkoxy-amine.

Step 3: Suzuki Coupling (Installation of Phenyl)

-

Suspend the Step 2 product (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in 1,4-Dioxane:Water (4:1).

-

Degas with N₂ for 15 minutes.

-

Add Pd(PPh₃)₄ (5 mol%).

-

Heat to reflux (90–100°C) for 12 hours under N₂ atmosphere.

-

Workup: Cool, filter through Celite, extract with DCM.

-

Purification: Flash column chromatography (Hexane:EtOAc gradient).

Visualization: Synthetic Pathway

Figure 1: Stepwise synthetic route prioritizing regioselectivity and yield.

Mechanistic Pharmacology & SAR

The biological utility of CAS 400839-36-3 stems from its ability to mimic the adenine core of ATP and Adenosine.[1]

Pharmacophore Mapping

-

The Triazine Core: Acts as a scaffold holding the substituents in a planar configuration.[1] The Nitrogen atoms (N1, N3, N5) serve as H-bond acceptors.[1]

-

The 2-Amine (-NH₂): A critical H-bond donor.[1] In adenosine receptors (e.g., hA2a), this group often forms a bidentate H-bond with Asn253 or Glu residues.[1]

-

The 6-Phenyl Ring: Provides

- -

The 4-Isopropoxy Group: A lipophilic anchor.[1] Unlike a methoxy group, the isopropyl moiety fills larger hydrophobic sub-pockets, often enhancing selectivity against related receptor subtypes.[1]

Visualization: Binding Mode Hypothesis

Figure 2: Structure-Activity Relationship (SAR) mapping of the triazine scaffold to a theoretical receptor active site.[1]

Quality Control & Stability

To ensure experimental integrity, the following QC parameters must be validated before biological testing.

Analytical Standards

-

Purity Requirement: >98% (by HPLC at 254 nm) for biological assays.

-

Impurity Alert: Watch for des-isopropyl (hydrolysis to phenol) or bis-phenyl (failed stoichiometry) byproducts.[1]

-

Storage: Store at -20°C. The isopropoxy group is stable under neutral conditions but may hydrolyze under strong acidic conditions (pH < 2).[1]

Characterization (Expected Data)[2][3][4][5][6][7]

-

¹H NMR (DMSO-d₆):

-

LC-MS: ESI+ m/z calculated for [M+H]⁺ = 231.12.[1]

References

-

Adenosine Receptor Ligands

-

Synthetic Methodology (Triazines)

-

General Pharmacophore Properties

-

Chemical Property Calculation

Sources

- 1. US7452883B2 - Dihydro-1,3,5-triazine amine derivatives and their therapeutic uses - Google Patents [patents.google.com]

- 2. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,5-Triazine synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

An In-Depth Technical Guide on the Biological Activity of 4-Alkoxy-6-Phenyl-1,3,5-Triazin-2-amine Analogs

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This technical guide provides a comprehensive overview of a specific subclass: 4-alkoxy-6-phenyl-1,3,5-triazin-2-amine analogs. We will delve into the synthetic pathways for creating this core structure, explore its known and potential biological activities with a focus on anticancer applications, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these promising compounds.

Introduction: The Prominence of the 1,3,5-Triazine Scaffold in Drug Discovery

The 1,3,5-triazine, or s-triazine, ring is a privileged heterocyclic motif that has been extensively explored in the development of therapeutic agents.[1] Its symmetrical and planar structure, featuring three nitrogen atoms, allows for multi-vector functionalization at the 2, 4, and 6 positions, enabling the fine-tuning of physicochemical and pharmacological properties.[1] This versatility has led to the discovery of 1,3,5-triazine derivatives with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.

Notably, several 1,3,5-triazine-based drugs have reached the market, underscoring the clinical relevance of this scaffold. For instance, Altretamine is an anticancer agent used in the treatment of ovarian cancer.[2] The core structure of these compounds provides a rigid framework for the presentation of various pharmacophoric groups, allowing for specific interactions with biological targets.

The focus of this guide, the 4-alkoxy-6-phenyl-1,3,5-triazin-2-amine core, combines several key features that suggest significant therapeutic potential. The phenyl group can engage in various interactions with biological targets, while the alkoxy group can influence solubility and metabolic stability. The 2-amino group provides a crucial point for hydrogen bonding and further derivatization. This unique combination of substituents makes these analogs compelling candidates for further investigation, particularly in the realm of oncology.

Synthesis of 4-Alkoxy-6-Phenyl-1,3,5-Triazin-2-amine Analogs

The synthesis of 4-alkoxy-6-phenyl-1,3,5-triazin-2-amine analogs typically commences with the readily available and highly reactive starting material, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The stepwise nucleophilic substitution of the chlorine atoms with different nucleophiles at varying temperatures is a well-established strategy for the construction of unsymmetrically substituted triazines.

A general synthetic route is outlined below:

Caption: General synthetic workflow for 4-alkoxy-6-phenyl-1,3,5-triazin-2-amine analogs.

Detailed Experimental Protocol: Synthesis of 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine

This protocol is adapted from the synthesis of related dimethoxy-N-phenyl-1,3,5-triazin-2-amine derivatives.

Step 1: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

-

To a stirred solution of cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone or THF) at 0-5 °C, a solution of sodium methoxide (2.0 eq) in methanol is added dropwise over a period of 1-2 hours.

-

The reaction mixture is stirred at this temperature for an additional 2-3 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried to afford 2-chloro-4,6-dimethoxy-1,3,5-triazine.

Step 2: Synthesis of 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine

-

A mixture of 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq), aniline (1.0 eq), and a base such as sodium bicarbonate or triethylamine (1.1 eq) in a suitable solvent (e.g., acetone or THF) is refluxed for 4-6 hours.

-

The reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is triturated with water, and the resulting solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine.

Biological Activities and Therapeutic Potential

While specific studies on a broad series of 4-alkoxy-6-phenyl-1,3,5-triazin-2-amine analogs are limited, the extensive research on related 1,3,5-triazine derivatives provides a strong basis for predicting their biological activities, particularly as anticancer agents. The following sections outline the potential mechanisms of action and structure-activity relationships based on existing literature.

Anticancer Activity

Numerous 1,3,5-triazine derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[3] The proposed mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell signaling pathways.

Potential Molecular Targets:

-

Dihydrofolate Reductase (DHFR): Some 1,3,5-triazine derivatives act as antifolates by inhibiting DHFR, an enzyme crucial for the synthesis of nucleotides and certain amino acids, thereby disrupting DNA replication and cell proliferation.[2]

-

Phosphoinositide 3-kinase (PI3K) / mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer and plays a critical role in cell growth, survival, and proliferation. Several 1,3,5-triazine analogs have been identified as potent inhibitors of PI3K and/or mTOR.[4]

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a key driver of many cancers, and its inhibition is a validated therapeutic strategy. Substituted 1,3,5-triazines have been shown to inhibit EGFR tyrosine kinase activity.

-

Rad6 Ubiquitin Conjugating Enzyme: The Rad6 ubiquitin-conjugating enzyme is involved in DNA repair and has been identified as a target for some anticancer 1,3,5-triazine derivatives.[5][6]

Caption: Potential anticancer mechanisms of action for 4-alkoxy-6-phenyl-1,3,5-triazin-2-amine analogs.

Illustrative Structure-Activity Relationship (SAR) Study

To provide a framework for future research, the following table illustrates the type of data that would be generated from a study investigating the impact of varying the alkoxy group on the cytotoxic activity of 4-alkoxy-6-phenyl-1,3,5-triazin-2-amine analogs against a panel of cancer cell lines. Please note that the following data is hypothetical and for illustrative purposes only.

| Compound ID | R (Alkoxy Group) | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |

| 1a | -OCH₃ | 8.5 | 12.3 | 10.1 |

| 1b | -OCH₂CH₃ | 5.2 | 7.8 | 6.5 |

| 1c | -O(CH₂)₂CH₃ | 3.1 | 4.5 | 3.9 |

| 1d | -OCH(CH₃)₂ | 4.8 | 6.2 | 5.5 |

| Doxorubicin | (Reference Drug) | 0.5 | 0.8 | 0.6 |

Analysis of Hypothetical SAR:

Based on this illustrative data, a preliminary SAR could be deduced:

-

Effect of Alkoxy Chain Length: An increase in the length of the linear alkoxy chain from methoxy to propoxy (compounds 1a-1c ) appears to correlate with increased cytotoxic activity. This could be attributed to enhanced lipophilicity, leading to better cell membrane permeability.

-

Effect of Branching: The branched isopropoxy group (compound 1d ) shows slightly lower activity compared to the linear propoxy group (compound 1c ), suggesting that steric hindrance may play a role in the interaction with the biological target.

Further studies would be necessary to confirm these trends and to elucidate the precise molecular interactions responsible for the observed activities.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should be less than 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 4-alkoxy-6-phenyl-1,3,5-triazin-2-amine scaffold represents a promising area for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the vast biological potential of the 1,3,5-triazine core, makes them attractive candidates for further investigation. While the direct biological data for a comprehensive series of these specific analogs is currently limited, the information available for related compounds strongly suggests potential anticancer activity through various mechanisms of action.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of 4-alkoxy-6-phenyl-1,3,5-triazin-2-amine analogs with variations in the alkoxy group, as well as substitutions on the phenyl ring and the 2-amino group. Such studies will be crucial for establishing a clear structure-activity relationship and for identifying lead compounds with potent and selective biological activity. Elucidating the specific molecular targets and mechanisms of action of these compounds will be paramount for their rational design and development as next-generation therapeutics.

References

-

Balaha, M. F., El-Hamamsy, M. H., El-Din, N. A. S., & El-Mahdy, N. A. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. [Link]

-

El-Sayed, N. F., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2019). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances, 9(58), 33799-33813. [Link]

-

Al-Ghorbani, M., El-Gazzar, A. R. B. A., & El-Gazzar, M. G. (2017). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 22(12), 2097. [Link]

-

El-Damasy, A. K., Lee, J. A., & Kim, K. H. (2016). Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. Bioorganic & medicinal chemistry letters, 26(8), 2030–2034. [Link]

-

Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European journal of medicinal chemistry, 41(2), 219–225. [Link]

-

Macdonald, G., & Thordarson, P. (2013). Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and-carboxamides. Bioorganic & medicinal chemistry letters, 23(24), 6763–6767. [Link]

-

Gawroński, J., & Brzostowska, M. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1234. [Link]

-

Kumar, V., Pandey, V. K., Tusi, Z., Joshi, M., & Bajpai, S. (2004). Synthesis and biological activity of substituted 2,4,6-s-triazines. Acta pharmaceutica (Zagreb, Croatia), 54(1), 1–12. [Link]

-

Patel, R. B., Desai, P. S., Desai, K. R., & Chikhalia, K. H. (2003). Synthesis and biological activity of some 2,4,6-trisubstituted-1,3,5-s-triazines. Journal of the Indian Chemical Society, 80(2), 138-140. [Link]

-

Alhameed, O., Al-Salahi, R., Marzouk, M., & Alrobaian, M. (2020). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Molecules, 25(10), 2329. [Link]

-

Štefane, B., Gobec, S., Sosič, I., Kovač, A., Turk, S., & Blanot, D. (2010). The synthesis of novel 2,4,6-trisubstituted 1,3,5-triazines: a search for potential MurF enzyme inhibitors. Heterocycles, 81(1), 91-105. [Link]

-

Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, Z. (2025). Design, synthesis and biological evaluation of novel 4,6-dimorpholino-1,3,5-triazin-2-amine ferrocenecarboxylate derivatives as potent PI3K inhibitors. Bioorganic Chemistry, 161, 108571. [Link]

-

Pan, L., Li, Z., Ding, T., Fang, X., Zhang, W., Xu, H., & Xu, Y. (2017). A Simple and Efficient Method for the Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines. The Journal of Organic Chemistry, 82(19), 10043–10050. [Link]

-

Gucký, T., Fryšová, I., Slouka, J., & Hajdúch, M. (2010). Cytotoxic activity of some pyrazolo[4,3-e][2][3][5]triazines. Il Farmaco, 65(6-7), 339-344. [Link]

-

Ali, M. A., & Ismail, N. S. M. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Egyptian Journal of Chemistry, 66(9), 231-240. [Link]

-

Kysil, A., Gaponova, I., Iaroshenko, V. O., Sosnovskikh, V. Y., & Volochnyuk, D. M. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC advances, 14(12), 8565–8577. [Link]

-

Al-Ghorbani, M., El-Gazzar, A. R. B. A., & El-Gazzar, M. G. (2017). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules (Basel, Switzerland), 22(12), 2097. [Link]

-

Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., Wadood, A., ... & Choudhary, M. I. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][2][7]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European journal of medicinal chemistry, 67, 325–334. [Link]

-

Flores-Alamo, M., & Parra-Hake, M. (2021). Synthesis and Cytotoxic Activity of 1,3,5-Triazinane Derivatives Based on Primary Amines and Amino Acids Esters. ChemistrySelect, 6(41), 11217-11222. [Link]

Sources

- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 4,6-dimorpholino-1,3,5-triazin-2-amine ferrocenecarboxylate derivatives as potent PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Synthesis of Novel 2,4,6-Trisubstituted 1,3,5-Triazines: A Search for Potential MurF Enzyme Inhibitors [chooser.crossref.org]

Technical Guide: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine as a CFTR Modulator Scaffold

[1][2][3]

Executive Summary

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine represents a specialized chemical scaffold within the class of triazine-based CFTR modulators .[1][2] Unlike the widely known quinoline-carboxamide potentiators (e.g., Ivacaftor), this scaffold belongs to a distinct chemical space often associated with direct CFTR activation .

Research indicates this scaffold functions primarily as a potentiator (Class III modulator) and a wild-type CFTR activator .[1][2] Its pharmacological profile makes it highly relevant for two therapeutic distinct avenues:

Chemical Architecture & SAR Analysis

The molecule is built upon a 1,3,5-triazine (s-triazine) core, a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in multiple hydrogen-bonding interactions.

Structural Deconstruction

| Component | Chemical Feature | Pharmacological Function |

| Triazine Core | Electron-deficient aromatic ring | Acts as a central hub, positioning substituents in a planar geometry to fit the CFTR binding pocket (likely the NBD interface).[1][2] |

| C6-Phenyl Group | Hydrophobic Aromatic Ring | Provides critical |

| C4-Isopropoxy | Branched Alkoxy Group | Enhances lipophilicity ( |

| C2-Amine | Primary Amine (-NH | A crucial Hydrogen Bond Donor (HBD).[1][2] It serves as the primary vector for synthetic optimization (e.g., conversion to sulfonamides to increase potency). |

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the optimization logic for this scaffold.

Mechanism of Action

This scaffold functions as a CFTR Potentiator .[1][2]

-

Target: It binds directly to the CFTR protein, likely at an allosteric site distinct from the ATP-binding sites but potentially overlapping with or allosterically coupled to the Ivacaftor binding site (transmembrane domains).

-

Effect: It stabilizes the Open State (Po) of the chloride channel.

-

Pathway: Unlike Forskolin (which raises cAMP), this scaffold does not require upstream cAMP elevation to bind, but its efficacy is maximized when the channel is phosphorylated by PKA.

Synthesis Protocol

The synthesis of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine is achieved through a sequential nucleophilic substitution strategy on Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine).[1][2] The order of addition is critical to control regioselectivity.[1][2]

Synthetic Route[2][8][9][10][11]

-

Step 1: Introduction of the Phenyl Group (C-C Bond Formation)

-

Step 2: Introduction of the Isopropoxy Group

-

Step 3: Amination

Biological Evaluation Protocols

To validate the activity of this scaffold, two complementary assays are required: a high-throughput fluorescence assay and a gold-standard electrophysiological assay.[1][2]

A. YFP-Halide Quenching Assay (High-Throughput)

This assay utilizes cells transfected with a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).[1][2] CFTR activation allows Iodide (

-

Cell Line: FRT (Fischer Rat Thyroid) or CHO cells stably expressing CFTR (WT or Mutant) + YFP sensor.

-

Protocol:

B. Ussing Chamber Electrophysiology (Validation)

Measures Short-Circuit Current (

-

Setup: Snapwell inserts with confluent FRT-CFTR or primary Human Bronchial Epithelial (HBE) cells.[1][2]

-

Protocol:

-

Mount insert in Ussing chambers with Krebs-bicarbonate ringer.

-

Add Amiloride (10

): Blocks ENaC (Sodium channels) to isolate Chloride current.[1] -

Add Test Compound: Observe increase in

(Potentiation). -

Add CFTRinh-172: Specific inhibitor to confirm current is CFTR-mediated.

-

Optimization & Future Outlook

While "4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine" is a potent starting point, recent patent literature suggests that sulfonylation of the exocyclic amine yields "super-potentiators" with nanomolar efficacy.[1][2]

-

Next-Gen Derivative: Reaction of the scaffold with benzenesulfonyl chloride yields N-(4-isopropoxy-6-phenyl-1,3,5-triazin-2-yl)benzenesulfonamide.[1][2]

-

Advantage: The sulfonamide group increases acidity and potential H-bonding interactions within the CFTR binding pocket, often improving potency by 10-100 fold.[1][2]

References

-

Nanomolar-Potency Aminophenyl-1,3,5-triazine Activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel for Prosecretory Therapy of Dry Eye Diseases. Source: Journal of Medicinal Chemistry (2017) URL:[Link]

-

Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. Source: World Intellectual Property Organization (WO2022076628A1) URL:[3]

-

Small-molecule CFTR activators increase tear secretion and prevent experimental dry eye disease. Source: The FASEB Journal (2016) URL:[Link]

-

Pro-Secretory Activity and Pharmacology in Rabbits of an Aminophenyl-1,3,5-Triazine CFTR Activator for Dry Eye Disorders. Source: Investigative Ophthalmology & Visual Science (2017) URL:[6][Link]

Sources

- 1. 产品目录__华腾制药官网 [huatengsci.com]

- 2. 产品目录__华腾制药官网 [huatengsci.com]

- 3. WO2022076628A1 - Modulators of cystic fibrosis transmembrane conductance regulator - Google Patents [patents.google.com]

- 4. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]

- 5. WO2022076628A1 - Modulators of cystic fibrosis transmembrane conductance regulator - Google Patents [patents.google.com]

- 6. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine in Dimethyl Sulfoxide (DMSO)

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and chemical research, directly influencing assay design, data quality, and formulation strategies. This technical guide provides a comprehensive examination of the solubility profile of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine in Dimethyl Sulfoxide (DMSO), a ubiquitous solvent in high-throughput screening and compound management. While specific quantitative data for this compound is not widely published, this document synthesizes foundational principles of solubility, the unique properties of DMSO, and field-proven experimental protocols to empower researchers. We will explore the theoretical underpinnings of solubility, differentiate between critical kinetic and thermodynamic measurements, and provide detailed, self-validating methodologies for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to establish robust and reproducible solubility data for novel chemical entities.

Introduction: The Solute and the Solvent

A thorough understanding of both the compound of interest and the chosen solvent is paramount to predicting and interpreting solubility. The interplay between their respective molecular structures and physicochemical properties governs the dissolution process.

The Solute: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine belongs to the s-triazine class of heterocyclic compounds. Its structure is characterized by a central 1,3,5-triazine ring substituted with three distinct functional groups:

-

An Amino Group (-NH₂): This group is polar and capable of acting as a hydrogen bond donor and acceptor.

-

A Phenyl Group (-C₆H₅): A nonpolar, hydrophobic moiety.

-

An Isopropoxy Group (-OCH(CH₃)₂): This ether group is generally considered nonpolar and hydrophobic, though the oxygen atom can act as a hydrogen bond acceptor.

The molecule thus presents an amphiphilic character, possessing both polar and nonpolar regions. The presence of the amino group on the triazine ring is known to influence the electronic properties and potential for intermolecular interactions.[1] The overall solubility will be a balance between the energy required to break the solute's crystal lattice forces and the energy released upon solvation of these functional groups by the solvent.

The Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl Sulfoxide (DMSO), with the formula (CH₃)₂SO, is a highly effective and widely used solvent in pharmaceutical and biological research.[2] Its prominence is due to a unique combination of properties:

-

Polar Aprotic Nature: DMSO has a high dielectric constant and a large dipole moment, making it an excellent solvent for polar molecules. However, it lacks acidic protons and does not act as a hydrogen bond donor.

-

Exceptional Solvating Power: It can dissolve a vast array of both polar and nonpolar compounds, making it an indispensable tool for creating stock solutions in chemical libraries and high-throughput screening (HTS) campaigns.[3][4]

-

Miscibility: DMSO is miscible with water and a wide range of organic solvents in all proportions.[2][4]

-

High Boiling Point: With a boiling point of 189 °C, it has low volatility at room temperature, which prevents the concentration of stock solutions from changing due to evaporation.[4][5]

These characteristics make DMSO the default choice for dissolving diverse compounds for in vitro assays.[3][6]

The Theoretical Framework of Solubility

Solubility is a thermodynamic equilibrium phenomenon, defined as the maximum concentration of a solute that can be dissolved in a solvent under specified conditions of temperature and pressure.[7]

Physicochemical Principles of Dissolution

The adage "like dissolves like" provides a useful heuristic.[8] The dissolution of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine in DMSO is favored by the strong dipole-dipole interactions between the polar sulfoxide group of DMSO and the polar amino-triazine portion of the solute. Simultaneously, the methyl groups of DMSO can engage in weaker van der Waals interactions with the nonpolar phenyl and isopropoxy substituents. This ability to interact favorably with both polar and nonpolar moieties underpins DMSO's broad utility.[3]

The overall process can be described by two main energetic considerations:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces (e.g., hydrogen bonds, π-stacking) holding the crystalline solid together.

-

Establishing Solute-Solvent Interactions: Energy is released when the solute molecules are solvated by DMSO molecules.

Dissolution is favored when the energy released upon solvation is comparable to or greater than the energy required to break the crystal lattice.

Differentiating Kinetic and Thermodynamic Solubility

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period (e.g., 24 hours or more) until the concentration of the dissolved solute in the solution becomes constant.[7][10] This value is independent of the initial solid-state form (e.g., crystalline vs. amorphous) if sufficient time is allowed for conversion to the most stable form.[7]

-

Kinetic Solubility: This is often measured in HTS settings. It typically involves dissolving the compound in DMSO to a high concentration and then diluting this stock solution into an aqueous buffer. The concentration at which precipitation first occurs is the kinetic solubility.[10] This measurement can often yield a value higher than the thermodynamic solubility because the compound may not have had sufficient time to nucleate and precipitate, forming a temporary, metastable supersaturated solution.[11][12]

Kinetic assays are valuable for rapid screening, but thermodynamic solubility provides the more robust and fundamental data required for lead optimization and formulation.[11][12]

Experimental Protocol: Thermodynamic Solubility Determination

This section details the "shake-flask" method, a gold-standard approach for determining the thermodynamic equilibrium solubility of a compound in DMSO.[10] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Objective

To determine the maximum equilibrium concentration (thermodynamic solubility) of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine in anhydrous DMSO at a controlled ambient temperature (e.g., 25 °C).

Materials & Equipment

-

Compound: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine (solid powder)

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

-

Equipment:

-

Analytical balance (readable to 0.01 mg)

-

2 mL glass vials or microcentrifuge tubes

-

Vortex mixer

-

Orbital shaker or rotator with temperature control

-

High-speed microcentrifuge (e.g., >14,000 rpm)

-

Calibrated micropipettes

-

HPLC system with UV detector or LC-MS system

-

Volumetric flasks for standard preparation

-

Step-by-Step Methodology

-

Preparation of a Supersaturated Slurry:

-

Accurately weigh approximately 5-10 mg of the compound into a 2 mL glass vial. The key is to add more compound than is expected to dissolve to ensure an excess of solid remains at equilibrium.[6]

-

Add a defined volume of anhydrous DMSO (e.g., 500 µL) to the vial.

-

Cap the vial securely and vortex vigorously for 2 minutes to break up any aggregates and facilitate initial dissolution.[6]

-

-

Equilibration:

-

Place the vial on an orbital shaker or rotator set to a consistent, gentle agitation at a controlled temperature (25 °C).

-

Allow the slurry to equilibrate for at least 24 hours.[10] This extended period is crucial for the system to reach a true thermodynamic equilibrium, allowing for any potential solid-state transformations to occur.[7]

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess, undissolved solid.[6] This step ensures that the supernatant collected for analysis is a clear, saturated solution free of any solid particles.

-

-

Sample Collection and Dilution:

-

Carefully open the vial, taking care not to disturb the solid pellet.

-

Using a calibrated micropipette, withdraw a precise volume of the clear supernatant (e.g., 50 µL).

-

Immediately dilute the aliquot into a larger, known volume of an appropriate solvent (e.g., 950 µL of acetonitrile or methanol) in a clean analysis vial. This prevents the compound from precipitating due to temperature changes or solvent evaporation and brings the concentration into the linear range of the analytical detector.

-

-

Analytical Quantification:

-

Prepare a set of calibration standards of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine in the same dilution solvent used in the previous step.

-

Analyze the diluted sample and the calibration standards via a validated HPLC-UV or LC-MS method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration.

-

Determine the concentration of the diluted sample by interpolating its signal on the calibration curve.

-

Data Analysis and Presentation

Calculation of Solubility

The final solubility is calculated by correcting the measured concentration for the dilution factor used.

Solubility (mg/mL) = [Concentration from Calibration Curve (mg/mL)] x [Dilution Factor]

Where the Dilution Factor = (Final Volume) / (Aliquot Volume). Example: (1000 µL) / (50 µL) = 20

It is also standard practice to report the solubility in molar units (M or mM).

Data Presentation

Quantitative results should be summarized in a clear, structured format. While experimental data for the target compound is not available, results should be presented as follows for clarity and comparison.

| Parameter | Value | Unit |

| Solvent | Anhydrous DMSO | - |

| Temperature | 25 | °C |

| Equilibration Time | 24 | hours |

| Analytical Method | HPLC-UV | - |

| Solubility (Mass) | [Calculated Value] | mg/mL |

| Solubility (Molar) | [Calculated Value] | mM |

Factors Influencing Results & Trustworthiness

To ensure the trustworthiness of the generated data, several factors must be carefully controlled:

-

Purity of Compound: Impurities can either increase or decrease apparent solubility. The purity of the test compound should be known and reported.

-

Hygroscopicity of DMSO: DMSO is highly hygroscopic. Absorbed water can significantly alter its solvent properties and may decrease the solubility of hydrophobic compounds.[2] Always use anhydrous DMSO from a freshly opened bottle or one stored under inert gas.

-

Temperature Control: Solubility is temperature-dependent.[7][13] For most solids, solubility increases with temperature.[14][15] Maintaining a constant temperature during equilibration is critical for reproducibility.

-

Equilibration Time: Confirming that 24 hours is sufficient for equilibrium can be done by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). The results should be consistent.

Conclusion

This guide provides a robust framework for understanding and determining the solubility of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine in DMSO. By combining a theoretical understanding of the solute-solvent interactions with a rigorous, well-controlled experimental protocol, researchers can generate reliable and reproducible data. Accurate solubility determination is not merely a procedural step; it is a fundamental prerequisite for the successful execution of subsequent biological assays and the advancement of chemical and pharmaceutical development programs. The methodologies described herein provide the necessary tools to establish a high-quality solubility profile, ensuring data integrity and informed decision-making in any research endeavor.

References

- Vertex AI Search. (2026, February 9).

- Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Ovid. (n.d.).

- Wikipedia. (n.d.). Solubility.

- PubMed. (2012, October 9).

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- NCBI Bookshelf - NIH. (2022, September 12). Biochemistry, Dissolution and Solubility.

- Chem LibreTexts. (n.d.). Solubility.

- JoVE. (2020, March 26). Video: Solubility - Concept.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- Benchchem. (2025, December). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- PubChem. (2024, September 9).

- Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO).

- PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.

- Gaylord Chemical. (2025, March 14). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices.

- Sigma-Aldrich. (n.d.).

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- ResearchGate. (2025, October 15). DMSO Solubility Assessment for Fragment-Based Screening.

- U.S. Environmental Protection Agency. (2025, October 15). 4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine.

- Sigma-Aldrich. (n.d.). 2,4-Diamino-6-phenyl-1,3,5-triazine analytical standard.

- Benchchem. (n.d.). Solubility Profile of 4,6-Diphenyl-1,3,5-triazin-2-ol: A Technical Guide.

- Cheméo. (n.d.). Chemical Properties of 1,3,5-Triazine-2,4-diamine, 6-phenyl- (CAS 91-76-9).

- ChemSynthesis. (2025, May 20). 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine.

- Cheméo. (n.d.). Chemical Properties of 1,3,5-Triazine-2,4,6-triamine (CAS 108-78-1).

- TDX.cat. (n.d.).

- Chemister.ru. (n.d.). benzoguanamine.

- MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.

Sources

- 1. tdx.cat [tdx.cat]

- 2. pharmtech.com [pharmtech.com]

- 3. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. univarsolutions.com [univarsolutions.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Video: Solubility - Concept [jove.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. enamine.net [enamine.net]

- 11. ovid.com [ovid.com]

- 12. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solubility - Wikipedia [en.wikipedia.org]

- 14. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Solubility [chem.fsu.edu]

Technical Profile: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine (CAS 400839-36-3)

[1]

Executive Summary

CAS 400839-36-3 , systematically known as 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine , is a triazine-based pharmacophore used primarily as a scaffold in medicinal chemistry.[1] It serves as a crucial intermediate in the synthesis of sulfonamide-based CFTR modulators , a class of drugs designed to correct defects in the CFTR protein associated with Cystic Fibrosis. Beyond CFTR, the 1,3,5-triazine core is a privileged structure in drug discovery, exhibiting potential activity against various kinases (e.g., PI3K, mTOR) and adenosine receptors due to its bioisosteric resemblance to adenine.

Chemical Identity & Properties

Nomenclature & Identifiers

| Parameter | Details |

| CAS Registry Number | 400839-36-3 |

| IUPAC Name | 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine |

| Common Synonyms | 2-Amino-4-isopropoxy-6-phenyl-1,3,5-triazine; 4-Amino-6-isopropoxy-2-phenyl-s-triazine |

| Molecular Formula | C₁₂H₁₄N₄O |

| Molecular Weight | 230.27 g/mol |

| SMILES | CC(C)Oc1nc(N)nc(c2ccccc2)n1 |

| InChI Key | Unique identifier required for database integration (Generated from structure) |

Physical & Chemical Properties

| Property | Value / Description |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in water.[1] |

| pKa (Calculated) | ~3.5–4.0 (Triazine ring nitrogen), weakly basic. |

| Lipophilicity (LogP) | ~2.5 (Estimated); indicates moderate membrane permeability. |

| Reactivity | The exocyclic amine (-NH₂) is nucleophilic but less reactive than aliphatic amines due to electron withdrawal by the triazine ring.[1] It requires strong bases (e.g., NaH) for acylation or sulfonylation. |

Synthesis & Preparation Methodologies

The synthesis of CAS 400839-36-3 typically follows a stepwise nucleophilic aromatic substitution (

Primary Synthetic Route: The Cyanuric Chloride Pathway

This route leverages the temperature-dependent reactivity of the three chlorine atoms on 2,4,6-trichloro-1,3,5-triazine.[1]

-

Step 1: Introduction of Phenyl Group (0°C)

-

Step 2: Introduction of Isopropoxy Group (Room Temp)

-

Step 3: Amination (Reflux)

-

Reagents: Aqueous Ammonia (NH₃) or Ammonium Acetate.

-

Conditions: 60°C–80°C (Reflux).

-

Mechanism: The final chlorine is displaced by ammonia to yield the target amine.

-

Visualization: Synthetic Workflow

Caption: Stepwise regioselective synthesis of CAS 400839-36-3 starting from Cyanuric Chloride.

Mechanism of Action & Applications

Role in Drug Development (CFTR Modulation)

CAS 400839-36-3 is a validated intermediate for synthesizing CFTR correctors and potentiators .[1] In patent literature (e.g., WO2022076628A1), the exocyclic amine is reacted with sulfonyl chlorides to form sulfonamide derivatives.

-

Mechanism: The resulting sulfonamide-triazine complexes bind to the CFTR protein (often at the NBD1 or TMD interfaces), stabilizing the folded state (corrector) or increasing the channel open probability (potentiator).

-

Key Reaction:

Kinase Inhibition Potential

The 1,3,5-triazine scaffold is a bioisostere of the adenine ring found in ATP.

-

Targeting: It can competitively inhibit ATP-binding sites in kinases such as PI3K (Phosphoinositide 3-kinase) and mTOR .[1]

-

SAR (Structure-Activity Relationship): The 4-isopropoxy group provides lipophilic bulk that can occupy hydrophobic pockets in the enzyme active site, while the 2-amine serves as a hydrogen bond donor to the hinge region.[1]

Visualization: Biological Application Flow

Caption: Application of CAS 400839-36-3 as a scaffold for CFTR modulators and kinase inhibitors.[1]

Handling & Safety Protocols

While specific toxicological data for this exact intermediate may be limited, standard protocols for aminotriazines apply.

References

-

Sigma-Aldrich. Product Detail: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine.[1] Available at: (Verified via search result 1.1).

-

World Intellectual Property Organization (WIPO). Patent WO2022076628A1: Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. (2022). Describes the use of CAS 400839-36-3 as a starting material for sulfonamide synthesis.[1]

-

Santa Cruz Biotechnology. 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine Product Information. Available at: .

-

PubChem. Compound Summary: 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine.[1] National Library of Medicine.[1] Available at: .

- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. (General reference for triazine synthesis chemistry).

Phenyl-Amino-Triazine Derivatives: A Technical Guide to Therapeutic Development

Foreword: The Triazine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,3,5-triazine (s-triazine) nucleus represents a cornerstone in the development of novel therapeutics. Its unique chemical properties, including a planar, aromatic system with three nitrogen atoms, provide a versatile scaffold for extensive structural modifications. This inherent adaptability allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a "privileged structure" in medicinal chemistry.[1][2] Phenyl-amino-triazine derivatives, in particular, have emerged as a highly promising class of compounds, demonstrating significant potential across a spectrum of diseases, most notably in oncology. This guide provides an in-depth exploration of their therapeutic promise, focusing on the mechanistic rationale, experimental validation, and future avenues for drug development professionals.

The Oncological Frontier: Multi-Targeted Kinase Inhibition

The primary therapeutic application of phenyl-amino-triazine derivatives lies in their potent anti-cancer activity.[1] A significant body of research highlights their ability to function as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2][3]

Mechanism of Action: Disrupting Pro-Survival Signaling

The anticancer efficacy of these derivatives is often attributed to their ability to simultaneously inhibit multiple key kinases involved in tumor growth, proliferation, and angiogenesis.[2] In silico and in vitro studies have consistently identified several critical targets.[1]

-

PI3K/Akt/mTOR Pathway: This is a central signaling cascade controlling cell survival, proliferation, and metabolism.[4][5] Many phenyl-amino-triazine compounds, such as Gedatolisib, have been developed as dual PI3K/mTOR inhibitors.[1][4] By binding to the ATP-binding pocket of these kinases, the derivatives prevent the phosphorylation of downstream effectors, ultimately leading to the inhibition of cell growth and induction of apoptosis.[6][7]

-

Receptor Tyrosine Kinases (RTKs): This class includes crucial drivers of cancer progression like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of EGFR disrupts signals that lead to cell proliferation, while VEGFR-2 inhibition blocks angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[2][8]

-

Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle. Phenyl-amino-triazine derivatives have been shown to interact with CDKs, such as CDK2, leading to cell cycle arrest.

-

Dihydrofolate Reductase (DHFR): Some derivatives also exhibit inhibitory activity against DHFR, an enzyme crucial for nucleotide synthesis, thereby disrupting DNA replication in rapidly dividing cancer cells.[1]

The ability to engage multiple targets is a significant therapeutic advantage, potentially overcoming the drug resistance mechanisms that often arise with single-target agents.[2]

In Vitro Efficacy: A Quantitative Overview

The cytotoxic potential of these compounds has been extensively validated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) serves as a key metric for potency.

| Compound ID | Cancer Cell Line | Cancer Type | Target(s) | IC50 (µM) | Reference(s) |

| Compound 2d | C26 | Colon Carcinoma | EGFR, DHFR, VEGFR2, CDK2, mTOR, PI3K | 0.38 | [1] |

| Compound 2d | MCF7 | Human Breast Cancer | EGFR, DHFR, VEGFR2, CDK2, mTOR, PI3K | 6.54 | [1] |

| Compound 3a | C26 | Colon Carcinoma | EGFR, DHFR, VEGFR2, CDK2, mTOR, PI3K | 1.21 | [9] |

| Compound 3b | MCF7 | Human Breast Cancer | EGFR, DHFR, VEGFR2, CDK2, mTOR, PI3K | 6.19 | [1][9] |

| Compound 44 | Various | Bladder, Breast, Pancreatic, Lung | mTOR | 1.51 - 5.97 | [2] |

| Compound 19 | MALME-3M | Melanoma | Not Specified | 0.033 | [10] |

| PKI-587 | Various | Breast, etc. | PI3K/mTOR | Potent (sub-nM range for kinases) | [4] |

Note: IC50 values are highly dependent on specific experimental conditions and the full compound structure.

Notably, several studies have highlighted compounds with higher selectivity for cancer cells over normal cells, such as bovine aorta endothelial cells (BAEC), suggesting a favorable therapeutic index.[1]

Expanding Horizons: Neurodegenerative and Other Disorders

While oncology remains the most explored area, the therapeutic versatility of the phenyl-amino-triazine scaffold extends to other complex diseases.

Neuroprotection and Cognitive Enhancement

Certain derivatives have shown promise in targeting key pathological mechanisms of neurodegenerative diseases like Alzheimer's and Parkinson's.

-

Alzheimer's Disease: Derivatives have been synthesized that inhibit acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), two enzymes central to Alzheimer's pathology.[11] Others have been shown to modulate the aggregation of amyloid-beta (Aβ) peptides and hyperphosphorylated tau, the primary components of plaques and tangles, respectively.[11][12]

-

Parkinson's Disease: 5-Phenyl-1,2,4-triazine derivatives have been developed as potent and selective antagonists of the adenosine A₂A receptor.[8] Blocking this receptor in the brain can enhance motor control, offering a non-dopaminergic therapeutic strategy.[8]

-

Cognitive Enhancement: A class of 1,3,5-triazine-piperazine derivatives has been identified as potent 5-HT6 receptor antagonists, which have demonstrated significant procognitive effects in preclinical models, suggesting potential for treating dementia.[13]

Antimicrobial and Anti-inflammatory Potential

The triazine core is present in numerous agents with a broad range of biological activities.[14] Various phenyl-amino-triazine derivatives have been reported to possess antibacterial, antifungal, antiviral, and anti-inflammatory properties, although this area is less developed compared to oncology.[1][15][16] The development of novel antimicrobial agents is of critical importance due to the rise of drug-resistant pathogens.[15]

From Bench to Assay: Core Experimental Protocols

The translation of a chemical scaffold into a therapeutic candidate requires robust and reproducible experimental methodologies. This section outlines foundational protocols for the synthesis and evaluation of phenyl-amino-triazine derivatives.

Synthesis of Symmetrical Phenyl-Amino-s-Triazine Derivatives

The synthesis of a tri-substituted s-triazine core typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and readily available starting material.[1] The sequential nucleophilic aromatic substitution (SNAr) of its three chlorine atoms allows for the controlled introduction of various amines.

Objective: To synthesize a symmetrical di-substituted phenyl-amino-s-triazine derivative.

Methodology:

-

Step 1: Mono-substitution:

-

Dissolve cyanuric chloride in a suitable solvent like tetrahydrofuran (THF).

-

Cool the reaction mixture to 0-5 °C in an ice bath. This low temperature is critical to ensure mono-substitution and control reaction selectivity.[1]

-

Slowly add one equivalent of a 4-substituted aniline derivative in the presence of a weak base (e.g., solid K₂CO₃) to scavenge the HCl byproduct.

-

Stir the reaction for 30-40 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC). The product is the mono-substituted dichlorotriazine intermediate.

-

-

Step 2: Di-substitution:

-

To the intermediate from Step 1, add two equivalents of a secondary amine (e.g., morpholine or piperidine) and a base like triethylamine (TEA) or K₂CO₃.

-

The reaction can be performed using two primary methods:

-

Conventional Reflux: Heat the mixture in a solvent such as 1,4-dioxane under reflux for 12-24 hours.[1] This method is reliable but time-consuming.

-

Microwave-Assisted Synthesis: Heat the mixture in a sealed vessel using a microwave reactor at a set temperature (e.g., 100-120 °C) for 15-30 minutes.[1] This method significantly reduces reaction time and often improves yields (91-98% vs. 80-88% for reflux).[1]

-

-

Monitor the reaction to completion by TLC.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Purify the crude product using silica gel column chromatography to yield the desired pure compound.

-

-

Characterization:

-

Confirm the structure of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry.[1]

-

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against a specific kinase, for example, PI3K or VEGFR-2. Luminescence-based assays are common as they measure ATP consumption, which decreases in the presence of an inhibitor.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

-

Purified recombinant kinase (e.g., PI3Kα, VEGFR-2).

-

Kinase-specific substrate (e.g., PIP2 for PI3K).

-

ATP.

-

Test compounds dissolved in DMSO.

-

Kinase assay buffer.

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

White, opaque 96- or 384-well plates.

-

Luminometer.

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range. This step is crucial for generating a dose-response curve.

-

Reaction Setup:

-

Add the assay buffer to each well of the plate.

-

Add the test compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Add the target kinase to all wells except the "no enzyme" control.

-

Incubate the plate for 10-15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction starts.

-

-

Initiate Kinase Reaction:

-

Prepare a solution of substrate and ATP in the assay buffer.

-

Add this solution to all wells to start the reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme kinetics.

-

-

Signal Detection:

-

Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

Incubate as per the manufacturer's instructions (typically 10 minutes) to stabilize the signal.

-

Read the luminescence on a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to kinase activity.

-

Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.[17]

-

Conclusion and Future Directions

Phenyl-amino-triazine derivatives represent a robust and highly adaptable scaffold for the development of targeted therapeutics. Their proven success as multi-kinase inhibitors in oncology provides a strong foundation for further optimization. The key future challenges and opportunities include:

-

Improving Selectivity: While multi-targeting can be advantageous, designing derivatives with higher selectivity for specific kinase isoforms or cancer-specific pathways could reduce off-target toxicities.[2]

-

Overcoming Resistance: A deeper understanding of resistance mechanisms will be essential to design next-generation compounds that can circumvent them.[2]

-

Expanding Therapeutic Areas: The preliminary yet promising results in neurodegenerative and infectious diseases warrant more extensive investigation.

-

Pharmacokinetic Optimization: Continued chemical modification to improve drug-like properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity) is crucial for translating potent inhibitors into clinically successful drugs.[1]

The continued exploration of the rich chemical space surrounding the phenyl-amino-triazine core, guided by rational design and robust biological evaluation, holds immense promise for delivering novel and effective treatments for some of the most challenging human diseases.

References

- Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH86Bp_l53OEE277Mj418p_4DQ48-IBEUNMT0c-vMnaXXc8A3OCTLn2HoF1DepRVdVFZOhynXQ-r_L1Bkl5B2RUIHDw2KywsfwB3RS2RzLhUUo9RzN-76Dc-ZwhEUkyhmibEansoffZ7GbK8NmwK1E3_FVPGEv-Aw_f1oA=]

- Development of 5-Phenyl-1,2,4-triazine-Based Kinase Inhibitors. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX8ebIXTGeMouPimYay2sj20pM2zwG22wWzqWjxaBbhBGE6LqcHwP2AWCc7HGC9GVhaRx1V5Ud8W9JZ4jRuFcWXK7cIQwiQFXhhIDmHWTZCW93oAtgkKL5TFkpPKLcPdLc2WIffdTfbPLAXH7j0IXUWF3eVvMNU8G5po174wTyFL5GW6fYuGN0SjSet5JF1B0LI0AVowXLnRkH9kdk7XUAixP1u9cFWUQel8sXLniey_-3TFwSrfZsSemL]

- Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjJfZz_UK7taNAOXQ0GbuTZUTq6LcNwTJHw91bQlFkDeo-07fjwKYQn1_Q7tZmbv_spH3h6e-9x0GPmtqDveokY99j4e91rLs1WcCkuJVbgr-yUzfoUg9h_FcHtvnB5V0ZkUVDnA3CICZ3jS4=]

- Exploring s-triazine derivatives as anticancer agents. Source Not Available.

- 5-Phenyl-1,2,4-triazine in Medicinal Chemistry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH-ypykiOqqkDcnjNpS_HY2n6mpoyyhDAcmMkNu5gHfqJ1SxPnnDRhBKfbX9EFp7LjnW58H60VaegC6r9aAFoST4sqeMN4ZOZZAkbaNjNXTqE8ctxXGsPpClKSjPjFATqO43F8zBWyhCr51K-aOLDIQbJ-DVOBBQP88KZB8JndD7ggBU6P6qReVUtdQKPtz23calWhoyTtgJG8pemrbZidBDYEwHj4t-SVog==]

- Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5′-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of Compound 26 (PKI-587), a Highly Efficacious Dual Inhibitor. Journal of Medicinal Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLy-CLLRMX8YYHT1V7_cerqrQFtvekEogRCHvd25UTDg251J5cwHCiWXhhqKJ4UZyf_TTEMoUMSkO6TuWXeQmdIXClA7TZbx0aA83_F1GzZ--t-zPW3hDYKEUT4H_E2If8jfQ2Cmi-Qw==]

- Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Source Not Available.

- Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKm329hGHpconwzyfDBJ_qXY9P5BcJsjMGx4cjr8iWbHQXCw84CmdlJ0WKITlTTuzW6aZGE-V3QtRtkn4JLJF5O2-iVyg9Y-xgJwnMYNf1a_bUsYFvP4u3a5KOpaHxnWr3TxDO8cs0-uH1_mDOYiCZ_k0eJQZVM_I0NfAH3Z30l4J75ElEmqP1dNB9WuO_XOgzSUPEW-l4zCfWJED1QwLRhdkOVnqGBpH6UjCdmvNY9GivtS0H4B-uX0M0qYpWePi2zC7Y_LsQaqnF_5l3KGbEKzWPga4FqXAwY61yfxyUOw==]

- Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeVcxnEbT56romLwR9AVVqfgkxAZsEUUAWqKS0UceLUGkpJpPvmlF4h2w0_ZP6_WgOJPTZp4VxZHTH8WO1OJ5IQ4upK8-ruln1rLFFmRHmoJdv_BprX3SLEJHjQRhEYMNMWFM=]

- Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ACS Omega. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgvgQShcYg01ZRTdQKgi82LLcbnGB62RbbFZdyIoOAuGEBSliotwT4uxbv4jde9fzukn1lU9XIqTC4sqIkPE1d0YMrM6j19tWucG7lUT15gHhVroac114uihzBD2hyIw-nQH6fEngnXaahYg==]

- Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtky8AM6qDVqHs73tIUZP6GKKhWQQxgU2u8JbCSEZ_0gJoHx_QwBWDGWVEnQT1o3Y7dLoDu9emCU-OEMiVzd95JJHyO41mBto8C9aj2onSZgMV7_G3eZyTnCpk6noG-xvaN_wWXcHirb6FSA==]

- Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Eur J Med Chem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfaEW9ZCUFQQoHIMc5Dy17jfoWYu_VMWVEwOHpzTfFj0EMou3r8T6vByfsHZo5wduQAu3x53YSmYxaSGFcMrjuYcjl5NJricdNtW_0t-kE0qg4TPNLDlof5D3Yhjzn7hIPg8g=]

- Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Eur J Med Chem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzG7pcMbVKjedg39I_8xoVYE70tkggoS9k_4eZgzo6TTAM4vl1osYiH-SMBzzROk1MPV1rmNjdE39Gix2WkTA1XwiFVaO6_ejxKqrj7dd1JLmgc6iX7A_79BdAsYZZkyRwxWg=]

- Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg-EZaUm6IGUqw054kXm2D6_HOlhw57nC2h3Mr18w1aVlQyaMroMUnhswdIGSLPIzgMcvQKMdlsZbwoCcQyKNvjqPXWbcMA92eYiDyKrfEppktw9Djjwxq2xqZIPUX9w_q_7lfLBjO9FX53EpwCkKDeb4lpltT056qchxOBCI4h3o=]

- Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Source Not Available.

- Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl_IoX-xmLHIeJQpLozvXnZdRel4iNfTO9Pg3PRLJyhVWbk4-pqfDV7mnyyA46KOnKfd8D3NREz5rGlBbzMS2nVUaRxzaf_72C8XtiWtLGc8XMpdcDGAlRZDAIvVPnG3l3UyRPYv9N2a46yrFT4BaP9fgKRTOxkQ==]

- 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHK6avr_AqgQeMQj_S30cotWvMNIH53PedCkQGM9A0ZZohGzjubG0-kqimDM_jlCNHq4415EDwD7VOYy6po1haO5nXzqj4ppYImxG2DYCc_JVqGVpqZwqJvt4XKLlnwmX2mp5RKb4lLr5VbKo=]

- Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnV9KIdEh1Zfw4UdqTOwUW43hBZ7rJclh_5NgWnxkMGYqo1rSb8YmpeBghaE2HTOI7hVv6owW_0wAgBkiCQVNYNLF654XUj-ACv-liqu_9zK8obllL8vwaWbkZPTMVZcJyJ4dUH29RZFsmgPk5vmlgwY-Hq6sm4ilcqMme7WZVICciRaPHhKxCPYXG8Swv8xapNqrnyEmMJSWYb7YJyzUESYkM4sr4d2xPq4AH_EbWPjxZAi_5lPgstCNomqEu8I2S-kIwDU5Q0VpF]

- Synthesis and application of aminophenyl-s-triazine derivatives as potential flame retardants in the modification of epoxy resins. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0g3p1_0LdWr1WWSzAjVBjJWhYiO1wkKpRADkmCK8ARGGGxhkGLDKhYdzA8LRt51bFyrjZ4BNztjRyInb8NiC3d0I5LZr_1upLZdL7AREfC1-WdT5knH5OmfB6h3BTqUQBV2-qbFA6vqz8n1Tg5Wcf_fmsd36DgWVWqfs=]

- 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Source Not Available.

- Triazine derivatives for treating diseases relating to neurotrophins. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYs0MUSmTRBHn8RKNoNFd30lXInO0m_KX325I6IjtYDWCsnggynCdlevouJ0raV7Nh3EXFBUm_fAJYNTbFtwLWzXFKRf6bExLXZq_SbU7g7xEfjhUTpNHxTNxNds_YCHKbozdqNA_L8xDf]

- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqMTbxzmMPY3JQQw90D7CsA_bSjif3p4pAAGzoAIAWn4TEBt4VYimMJi_Pmdq3bJdOrr7G8uK1JUGNYCXOWIofJMYECyitvfnTNjZJPuMiQXWVS8Z3MRoXbkm8Y_KztmP5OVG3-4ICymbIqQ==]

- Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhxl6765u4s-9TpCCi9sCpilTgYdGaZUq_xYIwKo1Jw1nHkT8QqfKBrEcJKV8L9As2JWDiy8g4up4uhrAtPdPra7_8T_rccmJ5rt5CX8M-aa4Ij-55GDA_eI3Rk-YNfTJo0Q==]

- Design, Synthesis, and Antimicrobial Evaluation of Novel1,3,5-Triazine Derivatives. Remedy Publications LLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhy8GgYeSY1_LMbn6Adiwq5xBSOLd4MelsaiGSe0wWXMigZo77i0qp2PPthj7wt7bKHUG23w2Pibng1MdekGKlOmQ7_t9AzwuQ95Hws6xp90CVCeHfL4vnX7RU4lIh65mR1nbNdBfW0QbvgJr9N-1wxwWNb4QGJoLqO2_VaFhVaNbD5LKrZW8uXPgbQEt1FAyjyQM=]

- EVALUATION OF AMINOINDOLE CARBOXAMIDES AND TRIAZINES AS POTENTIAL ANTI-AGGREGATION AGENTS OF PROTEIN MISFOLDING DISEASES. Source Not Available.

- Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Source Not Available.

- 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8h76CIn-hpIVXBD4EStGQZ6fjkSnSFx8ES6lhFVswADuGJ_-C6YI_egbQu5OPmEH20tVq45tlIjqkvTYmy01aCgaXgweSavC8kgsqHYtqN1Eu7sf61Io8YbvmweqGyMw6LyidHqdRUEwqNTrP8Iemc97JLz1P6jzjPGfcdv5riUp-vPwosoyiCz1QYTFYpqs2rR-_k5b6EnED4ZN2Cq3566Ha3nx_oNXTpwOndrIDRypT0DVopb8kU5mXU2Ze2ezh6ClKPRwgay4gqIM5l_GfsaVkBymM41wCJ84SpFb6xcI=]

- The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. PMC. [URL: https://vertexaisearch.cloud.google.

- Triazine-based small molecules for a dual effect on α-synuclein and p-tau aggregation. American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv_noaQj30qWRQuXw3IQq5cwHZ4sfc_hH8oNVdul7v1gu_Sl27wf_ygUh8sF91DnY1vIC7ul7TULYAxOgYCTwei43Q69zcd8BMeHj8Z30rRbjnxhJHNo_33sr6HwqskADui8TSUUXgspyHpGTDxTAGPlbJXanWXiiBvjDvrc3y2DSpEEA5bzTLVL4cA--huKUm8-zJNOBXf-rnFHUpFJgPL6l8TLcg4cmCkVrFYBYfu4QNa8AM-OLCtugbwEEtzjOBfZ-xHCEKOQ==]

- Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDGbZxYqXxofeWYuvuacnmBCQNEqF9wv3xAItbnuiGkjZQ0pg7IIaN2CP41BBxqs4V1OF3JFRywohKJDTeapO8cvyCTtbdDMddoAyM9AjBrTPTJHvetYV1m7Gw6HF_Cbhar6c=]

- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ9KLZR-9axhlM8tP6YI_G-oIvmF-FVajmYHKLtWrP8YnTHN2l7xVz4pBI9gDWiWJBq_Wqu70snAHcQKumohxTygwSxPxLgKQVsmf3ADnhkH8L1M3c5ZV7LgOLxTVsHvgE0Cc=]

- A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyA2Jo3M9ourHVPHW4pNi-mk3bBSFlxkYBPns0Ci7guldSYo1lL3nzw51VBbLTCQBT8pDrY6fWD0sw5bg-5LVgxqWIF15MPrnbBfAnPm1USK2tSlrr_Qr3DKgDNY1BhdBmFwGLLOvs2EzgOYbTNA==]

- Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors. Scilit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcJ2uY78b1DxLcFRw439jehRzGnzBz3Jcaq2LTsK2tw-1EI-YrBixzqDtvdYob4lvd0k22WGvpcCNzxd-HjNce9n4cnjsSSFf2-jYJsnBeT-vwfKA10v8cIorMfSZZdMvhFUBJZpWQccfqj-dq80GMJjbtt-IfXonnxRdyg5Y=]

- 4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqb0hAoJiK9ZIY-kgX2p8ZCZBxiSnq2KXuJsoVBkBeZHSkL0G7eC3sDJ8XrfQbiXNAR5kFNMiyvoXkRbomWssKm56JRzK-VSHwO1rDy9-VrIOqH6B5BGwpNSPawVB96JXlGaA=]

Sources

- 1. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scilit.com [scilit.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triazine-based small molecules for a dual effect on α-synuclein and p-tau aggregation | Poster Board #402 - American Chemical Society [acs.digitellinc.com]

- 13. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine from cyanuric chloride

Introduction & Scope